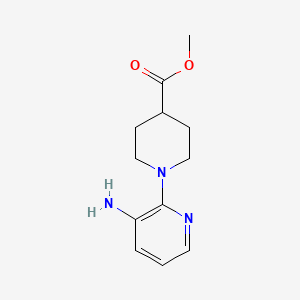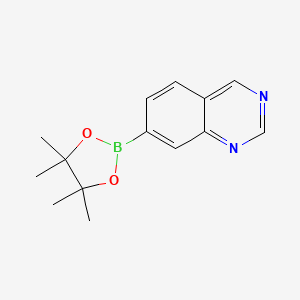![molecular formula C9H4ClN3OS B1429439 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 53961-43-6](/img/structure/B1429439.png)
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
Descripción general
Descripción
The compound “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is a type of 1,3,4-oxadiazole, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . These types of compounds are often used in the development of new pharmaceuticals and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthetic route for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of pre-prepared uncharged 1,2,4-oxadiazole system .Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed various peaks corresponding to the aromatic protons and the –CH2– groups . The 13C NMR spectrum also provided information about the carbon atoms in the compound .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles, such as “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, often require additional electrophilic activation. One of the most useful options for the activation of the 1,2,4-oxadiazole ring is the utilization of 1,2,4-oxadiazolium salts instead of parent 1,2,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” can be determined using various analytical techniques. For instance, the melting point can be determined, and the compound can be characterized using FT-IR, LC–MS, and NMR spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : Research on 1,3,4-oxadiazoles, including compounds structurally related to 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole, has shown these compounds to exhibit a range of biological activities, such as antimicrobial effects. Studies have focused on the synthesis of new derivatives and evaluation of their activities against various bacterial and fungal strains. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been explored for their suitability as lipoxygenase inhibitors, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Aziz‐ur‐Rehman et al., 2016).
Cytotoxic and Anticancer Properties : The synthesis of gold(I) complexes containing 1,3,4-oxadiazole derivatives has been studied for their cytotoxic activity against various cancer cell lines. These studies indicate the potential of 1,3,4-oxadiazole derivatives in cancer treatment, showcasing their ability to form complexes that exhibit significant cytotoxic effects, which are sometimes comparable or superior to established chemotherapeutic agents (J. Chaves et al., 2014).
Anti-inflammatory and Analgesic Applications : Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have been reported to exhibit significant biological activities, highlighting their therapeutic potential in managing pain and inflammation (M. Somashekhar & R. Kotnal, 2020).
Antibacterial and Hemolytic Activity : The synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has been investigated for their antibacterial and hemolytic activities. These studies contribute to understanding the structure-activity relationships and optimizing the antibacterial properties of 1,3,4-oxadiazole derivatives (Samreen Gul et al., 2017).
Chemical Transformations and Characterizations
- Synthetic Pathways and Transformations : Research has also focused on the synthetic routes to create 1,3,4-oxadiazole derivatives, including various reactions and transformations that yield these compounds. These studies are crucial for developing more efficient and novel synthetic strategies to access a broader range of 1,3,4-oxadiazole derivatives with enhanced biological activities (Hitesh P.Shah, 2012).
Direcciones Futuras
The future directions for research on “2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. There is also a need for more comprehensive studies on their safety and potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVPPSKRVXQNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)
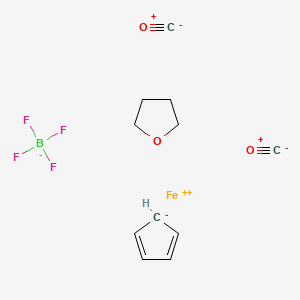
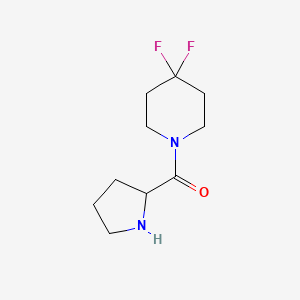
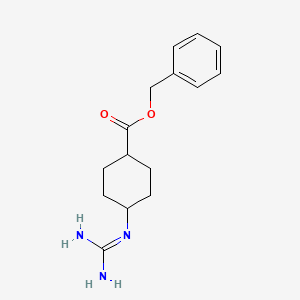
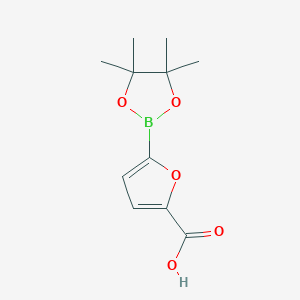
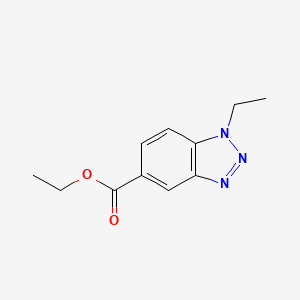
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)
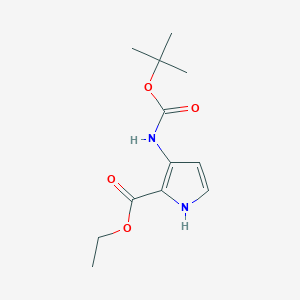
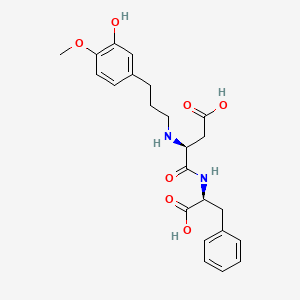
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)
